molecular formula C45H71N13O16 B1193402 PNA5

PNA5

Cat. No.: B1193402
M. Wt: 1050.138
InChI Key: MREIEXHOTNPVMV-XHNKTLSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PNA5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

PNA5 is compared with other similar compounds, such as the native Angiotensin-(1-7) peptide and other glycosylated derivatives. The unique glycosylation of this compound enhances its stability and brain penetration, making it more effective in treating neurovascular conditions . Similar compounds include:

This compound stands out due to its improved pharmacokinetic properties and therapeutic potential in neurovascular diseases.

Properties

Molecular Formula

C45H71N13O16

Molecular Weight

1050.138

IUPAC Name

(2S,5S,8S,11S,14S,17S,20S)-5-((1H-imidazol-4-yl)methyl)-1,20-diamino-8-((S)-sec-butyl)-17-(3-guanidinopropyl)-11-(4-hydroxybenzyl)-14-isopropyl-1,4,7,10,13,16,19-heptaoxo-2-((((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3,6,9,12,15,18-hexaazadocosan-22-oic acid

InChI

InChI=1S/C45H71N13O16/c1-5-21(4)33(43(72)55-28(14-23-16-50-19-52-23)40(69)56-29(37(47)66)18-73-44-36(65)35(64)34(63)30(17-59)74-44)58-41(70)27(13-22-8-10-24(60)11-9-22)54-42(71)32(20(2)3)57-39(68)26(7-6-12-51-45(48)49)53-38(67)25(46)15-31(61)62/h8-11,16,19-21,25-30,32-36,44,59-60,63-65H,5-7,12-15,17-18,46H2,1-4H3,(H2,47,66)(H,50,52)(H,53,67)(H,54,71)(H,55,72)(H,56,69)(H,57,68)(H,58,70)(H,61,62)(H4,48,49,51)/t21-,25-,26-,27-,28-,29-,30-,32-,33-,34-,35+,36-,44-/m0/s1

InChI Key

MREIEXHOTNPVMV-XHNKTLSDSA-N

SMILES

O=C(O)C[C@H](N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C(C)C)C(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CO[C@@H]3[C@@H](O)[C@H](O)[C@@H](O)[C@H](CO)O3)C(N)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PNA5;  PNA 5;  PNA-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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